

# Comparative $^{13}\text{C}$ NMR Analysis of 3-Bromo-1-methyl-7-nitro-1H-indazole

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## Compound of Interest

Compound Name: 3-Bromo-1-methyl-7-nitro-1H-indazole

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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structural Elucidation of a Substituted Indazole

This guide provides a comprehensive comparison of the predicted  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for **3-Bromo-1-methyl-7-nitro-1H-indazole** and its key precursors. Due to the absence of published experimental spectra for the title compound, this analysis relies on the well-established principles of substituent effects on the  $^{13}\text{C}$  NMR of the indazole scaffold. The data presented herein is intended to aid researchers in the identification and characterization of this and related molecules.

## Predicted $^{13}\text{C}$ NMR Chemical Shift Data

The chemical shifts for **3-Bromo-1-methyl-7-nitro-1H-indazole** and its precursors have been predicted based on the known effects of bromine, methyl, and nitro substituents on the indazole ring system. These predictions are compared with the experimental data of other substituted indazoles to provide a reference for spectral interpretation. All shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon Atom	3-Bromo-7-nitro-1H-indazole (Predicted)	1-Methyl-7-nitro-1H-indazole (Predicted)	3-Bromo-1-methyl-7-nitro-1H-indazole (Predicted)	6-Nitro-3-phenyl-1H-indazole (Experimental)[1]	3-Phenyl-7-(trifluoromethyl)-1H-indazole (Experimental)[1]
C3	~120	~135	~122	146.56	146.42
C3a	~140	~141	~142	140.32	136.97
C4	~123	~122	~124	124.13	122.63
C5	~120	~120	~121	122.07	120.80
C6	~129	~129	~130	146.99	125.51
C7	~135 (NO2 bearing)	~136 (NO2 bearing)	~137 (NO2 bearing)	106.96	113.00 (q, J = 34.4 Hz)
C7a	~125	~126	~127	132.02	132.54
N-CH3	-	~35	~36	-	-

## Experimental Protocols

### Synthesis of 3-Bromo-1-methyl-7-nitro-1H-indazole

A plausible synthetic route to the title compound involves the methylation of 3-bromo-7-nitro-1H-indazole. The following is a detailed, generalized protocol for this reaction.

Materials:

- 3-bromo-7-nitro-1H-indazole
- Methyl iodide (CH<sub>3</sub>I)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or a similar base
- Anhydrous N,N-dimethylformamide (DMF) or acetone

- Ethyl acetate
- Hexane
- Brine solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- To a solution of 3-bromo-7-nitro-1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add methyl iodide (1.2 eq) dropwise to the suspension.
- Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford **3-bromo-1-methyl-7-nitro-1H-indazole**.

## **<sup>13</sup>C NMR Spectroscopy**

#### Sample Preparation:

- Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).

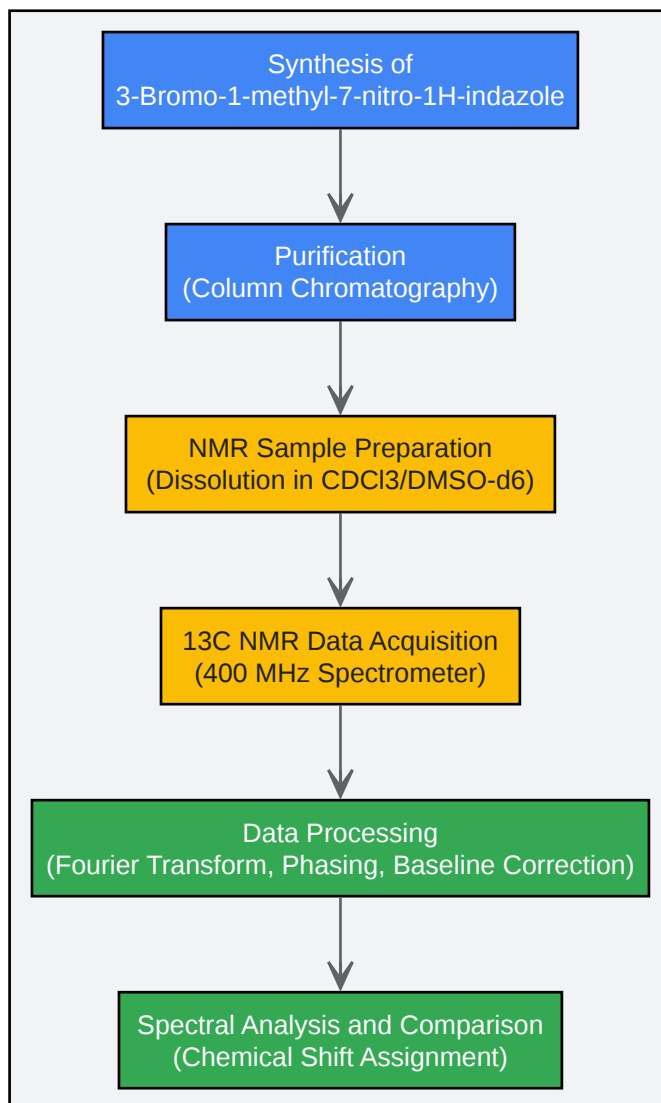
#### Data Acquisition:

- Acquire the  $^{13}\text{C}$  NMR spectrum on a 400 MHz (or higher) spectrometer.
- Use a standard proton-decoupled pulse sequence.
- Typical acquisition parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

## Visualizations

Caption: Molecular structure and atom numbering of **3-Bromo-1-methyl-7-nitro-1H-indazole**.

## 13C NMR Analysis Workflow



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Caption: A generalized workflow for the synthesis and 13C NMR analysis of the title compound.

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## References

- 1. rsc.org [rsc.org]
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